(+)-Neomenthol

Catalog No.
S3311839
CAS No.
2216-52-6
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Neomenthol

CAS Number

2216-52-6

Product Name

(+)-Neomenthol

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1

InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N

SMILES

CC1CCC(C(C1)O)C(C)C

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
very soluble in alcohol and volatile oils; slightly soluble in water
insoluble in water; soluble in alcohol and acetone

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C

Origin and Significance:

(+)-Neomenthol is a stereoisomer of menthol, a common component of mint oils. It is found in various plants like spearmint, peppermint, and eucalyptus []. While less abundant than menthol, (+)-Neomenthol possesses distinct properties that make it valuable in scientific research, particularly in the fields of pharmacology and sensory biology [].


Molecular Structure Analysis

(+)-Neomenthol shares the same chemical formula (C10H20O) as menthol, but differs in the spatial arrangement of its atoms. It has a bicyclic structure with a cyclohexane ring and an isopropyl group attached. The key feature is the stereochemistry, with hydroxyl (-OH) and methyl (CH3) groups positioned at specific locations on the ring designated by (1S), (2S), and (5R) [, ]. This specific configuration influences the molecule's interaction with other molecules and its biological effects [].


Chemical Reactions Analysis

Synthesis:

Reactions:

(+)-Neomenthol can undergo various chemical reactions typical of alcohols, including:

  • Esterification: Reacting with carboxylic acids to form esters, which are fragrant compounds used in perfumes and flavors [].
  • Oxidation: Conversion to menthone, a ketone, which has applications as a solvent and flavoring agent [].

Note

Due to the complexity and proprietary nature of synthesis methods, specific balanced chemical equations are not readily available in this context.


Physical And Chemical Properties Analysis

  • Molecular Formula: C10H20O []
  • Molecular Weight: 156.27 g/mol []
  • Melting Point: 26-28 °C []
  • Boiling Point: 212-216 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and oils []
  • Appearance: Colorless crystals with a minty odor []

(+)-Neomenthol interacts with various biological receptors, particularly the transient receptor potential (TRP) channels. These channels are involved in sensory perception, including the cooling sensation associated with mint. (+)-Neomenthol activates TRPM8, a cold-sensitive channel, leading to the perception of coolness []. It may also interact with other receptors, influencing pain perception and other biological processes, but further research is needed to fully understand these mechanisms.

  • Safety Data Sheet (SDS): It is advisable to consult the Safety Data Sheet (SDS) for (+)-Neomenthol before handling it, as it provides detailed information on specific hazards, handling precautions, and first-aid measures.

Biological Activities:

(+)-Neomenthol exhibits a range of biological activities that have attracted research interest. Studies suggest potential:

  • Anti-tumor properties: Research suggests (+)-neomenthol might inhibit the proliferation of certain cancer cells. For instance, a study published in the National Institutes of Health's National Center for Biotechnology Information: reported that (+)-neomenthol displayed anti-proliferative effects against human skin cancer cells.
  • Antimicrobial properties: (+)-Neomenthol may possess antimicrobial properties against certain bacteria and fungi. However, more research is needed to understand its efficacy and potential applications.

Pharmacological Research:

(+)-Neomenthol's potential therapeutic applications are being explored in pharmacological research. Areas of investigation include:

  • Topical formulations: (+)-Neomenthol's cooling and analgesic properties make it a common ingredient in topical creams and ointments for pain relief and muscle relaxation. Research is ongoing to explore its effectiveness in various topical applications.
  • Drug delivery systems: (+)-Neomenthol's ability to enhance skin permeability is being investigated for its potential use in transdermal drug delivery systems.

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Liquid; PelletsLargeCrystals
Liquid
colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
colourless liquid

XLogP3

3

Boiling Point

421 °F at 760 mm Hg (NTP, 1992)

Flash Point

196 °F (NTP, 1992)

Vapor Density

5.4 (NTP, 1992) (Relative to Air)

Density

0.904 at 59 °F (NTP, 1992)
0.901 (20°); 0.891 (30°)
0.896-0.903 (20°)

Melting Point

100 °F (NTP, 1992)
Mp -22 °
-22°C

UNII

42RE7MA7PA

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (43.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 133 °F approximately (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

2216-52-6
3623-51-6
89-78-1
491-01-0

Wikipedia

(+)-neomenthol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Fragrance
Fragrance for use in a household or personal care product.
Soap, cleaning compound, and toilet preparation manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2S,5R)-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-: ACTIVE

Dates

Modify: 2023-08-19

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